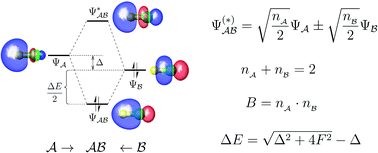Maximum bonding fragment orbitals for deciphering complex chemical interactions†
Physical Chemistry Chemical Physics Pub Date: 2018-05-01 DOI: 10.1039/C8CP01808A
Abstract
An optimal set of fragment orbitals is proposed that offers a simple and general way to describe complex bonding situations. The idea is based on the unique decomposition of the total bond order between fragments. Each resulting component corresponds to the bonding between a pair of optimal fragment orbitals. These pairs further form a set of exactly doubly occupied bond orbitals, which fully describes the chemical bonding between two fragments. Thereby, complex bonding interactions can be separated into a few well-defined pairwise orbital interactions. A remarkable feature of the theory is that one can build up a quantitative and clearly correlated orbital interaction diagram. Explicit analytical expressions are also presented for bond orders, bond polarities, occupancies, and orbital interaction energies, providing new insights into the bond order concept and the fundamental principles of molecular orbital theory. Through illustrative examples, this new approach is shown to be a simple and powerful tool for analyzing different kinds of chemical interactions, including covalent, ionic and noncovalent bonding.

Recommended Literature
- [1] Specific interactions between the quaternary ammonium oligoether-based ionic liquid and water as a function of pressure
- [2] Atomic scale modulation strategies and crystal phase transition of flower-like CoAl layered double hydroxides for supercapacitors†
- [3] Ormosil nanoparticles as a sustained-release drug delivery vehicle†
- [4] Property relationship of alginate and alginate–carbon dot nanocomposites with bivalent and trivalent cross-linker ions†
- [5] The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties
- [6] Synthesis of a simplified analogue of eleutherobin via a Claisen rearrangement and ring closing metathesis strategy†
- [7] Water-assisted stability of carbene: cyclic voltammetric investigation of 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid†
- [8] Criteria of active sites in nonradical persulfate activation process from integrated experimental and theoretical investigations: boron–nitrogen-co-doped nanocarbon-mediated peroxydisulfate activation as an example†
- [9] Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle†
- [10] Computational investigation of CO2 electroreduction on tin oxide and predictions of Ti, V, Nb and Zr dopants for improved catalysis†










